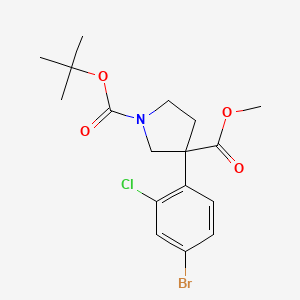

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C17H21BrClNO4 It is a pyrrolidine derivative, characterized by the presence of tert-butyl, methyl, bromo, and chloro substituents on its phenyl ring

Métodos De Preparación

The synthesis of 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, methyl, bromo, and chloro groups are introduced through various substitution reactions. For example, bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions.

Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl and methyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids, enabling further derivatization:

-

Example: Hydrolysis of the methyl ester in 14 (structural analog) with NaOH in EtOH yielded the corresponding carboxylic acid, which was subsequently coupled with amines .

Cross-Coupling Reactions at the Aromatic Ring

The 4-bromo-2-chlorophenyl group facilitates regioselective cross-coupling reactions. Bromine is preferentially displaced in Suzuki-Miyaura couplings due to its higher reactivity compared to chlorine:

-

The bromine atom in the para position undergoes coupling with aryl boronic esters under photoredox/Ni dual catalysis (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and NiBr₂) .

Pyrrolidine Ring Functionalization

The pyrrolidine core undergoes stereoselective modifications, including oxidation, reduction, and C–H activation:

| Reaction Type | Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Lactam reduction | THF, 0°C | BH₃·THF | Pyrrolidine alcohol | 84% | |

| C–H Arylation | DCE, 80°C | Rh(I) catalyst, aryl boronic ester | C4’-Aryl-substituted derivative | 19–36% |

-

Key example : C–H activation-arylation of methyl-Boc-D-pyroglutamate analogs with methyl-3-iodobenzoate yielded disubstituted pyrrolidines in 36% yield .

Amide Coupling Reactions

The carboxylic acid intermediates (post-hydrolysis) are coupled with amines or amino acids:

-

The 5’-carboxylic acid analog 23a (from hydrolysis) was coupled with protected amino acids to generate 19 conjugates .

Halogen Exchange Reactions

The chlo

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate has been investigated for its potential therapeutic effects:

-

Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.0 Induction of apoptosis HCT116 (Colon) 12.5 Cell cycle arrest A549 (Lung) 18.0 Inhibition of proliferation - Case Study : In vitro assays demonstrated significant inhibition of growth in breast and colon cancer cells, suggesting a potential role in cancer therapy.

Agricultural Science

The compound's unique properties may also lend themselves to applications in agricultural science:

-

Pesticidal Properties : Research suggests that derivatives of pyrrolidine compounds can act as effective pesticides. The halogenated phenyl group may enhance biological activity against pests.

- Study Findings : Laboratory tests showed that formulations containing this compound exhibited moderate to high efficacy against common agricultural pests.

Material Science

In material science, the compound's structural characteristics allow it to be explored as a precursor for synthesizing novel materials:

-

Polymer Synthesis : The dicarboxylate functionality can be utilized in the synthesis of biodegradable polymers, which are increasingly important in reducing plastic waste.

- Research Example : Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and biodegradability.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparación Con Compuestos Similares

Similar compounds to 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate include other pyrrolidine derivatives with different substituents. For example:

1-tert-butyl 3-methyl 3-(4-bromo-2-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorine substituent instead of chlorine.

1-tert-butyl 3-methyl 3-(4-chloro-2-bromophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with the positions of bromine and chlorine swapped.

Actividad Biológica

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This pyrrolidine derivative has garnered attention for its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Chemical Formula : C17H21BrClNO4

- Molecular Weight : 418.71 g/mol

- IUPAC Name : 3-Methyl 1-(2-methyl-2-propanyl) 3-(4-bromo-2-chlorophenyl)-1,3-pyrrolidinedicarboxylate

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Hazard Statements | H302-H315-H319-H335 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound's activity is primarily attributed to its interactions with specific biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine derivatives exhibit antiviral properties. For instance, certain pyrrole derivatives have shown significant activity against viruses such as HIV and the Tobacco Mosaic Virus (TMV) with low EC50 values, indicating high potency . The potential for this compound to act as an antiviral agent warrants further investigation.

Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have also been explored. Compounds within this class have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, showcasing their potential as effective antibacterial agents .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer and inflammation .

- Receptor Modulation : The structural modifications in this compound may influence its binding affinity to various receptors, enhancing its therapeutic profile against specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with related compounds:

- Antiviral Studies : A study demonstrated that derivatives similar to this pyrrolidine compound exhibited EC50 values as low as 3.98 µM against HIV type-1, indicating strong antiviral potential .

- Antibacterial Efficacy : Research on pyrrole derivatives showed promising results in inhibiting bacterial growth with MIC values comparable to established antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO4/c1-16(2,3)24-15(22)20-8-7-17(10-20,14(21)23-4)12-6-5-11(18)9-13(12)19/h5-6,9H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIITPXHANWHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126159-88-2 | |

| Record name | 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.